N-cyclohexyl-DL-alanine

Renin Inhibition Peptidomimetics Structure-Activity Relationship

N-Cyclohexyl-DL-alanine (CAS: 82017-30-9), also known as DL-Cyclohexylalanine or 2-(cyclohexylamino)propanoic acid, is a synthetic, non-proteinogenic, aliphatic α-amino acid derivative with the molecular formula C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol. Its structure features an alanine backbone N-substituted with a cyclohexyl group, imparting distinct physicochemical properties compared to natural aliphatic amino acids.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
Cat. No. B15286589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-DL-alanine
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC1CCCCC1
InChIInChI=1S/C9H17NO2/c1-7(9(11)12)10-8-5-3-2-4-6-8/h7-8,10H,2-6H2,1H3,(H,11,12)
InChIKeyBVAUMRCGVHUWOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclohexyl-DL-alanine: Key Properties and Analytical Data for Non-Proteinogenic Amino Acid Selection


N-Cyclohexyl-DL-alanine (CAS: 82017-30-9), also known as DL-Cyclohexylalanine or 2-(cyclohexylamino)propanoic acid, is a synthetic, non-proteinogenic, aliphatic α-amino acid derivative with the molecular formula C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol [1]. Its structure features an alanine backbone N-substituted with a cyclohexyl group, imparting distinct physicochemical properties compared to natural aliphatic amino acids. The compound exists as a racemic (DL) mixture, providing a cost-effective starting material for applications where stereochemical purity is not required. Computed properties include a moderate lipophilicity with an ACD/LogP of 1.61, and a topological polar surface area of 49.3 Ų, indicating a balance between hydrophobic character and aqueous interaction potential .

Beyond Simple Analogs: Why N-Cyclohexyl-DL-alanine Cannot Be Readily Substituted in Peptidomimetic Design


The selection of a non-proteinogenic amino acid is a critical decision in medicinal chemistry and chemical biology, as small structural changes can drastically alter a molecule's conformation, stability, and biological interactions. N-cyclohexyl-DL-alanine cannot be trivially interchanged with other hydrophobic amino acid mimics. Its saturated cyclohexyl side chain provides a unique balance of steric bulk and conformational restriction without the electronic and π-stacking complexities of aromatic residues like phenylalanine [1], while offering significantly enhanced potency in certain binding pockets compared to simple aliphatic residues like leucine [2]. These differences are not merely incremental; they represent fundamental shifts in molecular behavior that are crucial for target binding, pharmacokinetic profile, and synthetic utility. The following evidence quantifies these critical differentiations.

Quantitative Evidence for Selecting N-Cyclohexyl-DL-alanine Over Common Analogs


130-Fold Potency Boost in Renin Inhibition Compared to L-Leucine

In a series of renin inhibitors based on the angiotensinogen substructure, replacing the native L-leucine at the Leu10 side chain with a residue derived from L-cyclohexylalanine resulted in a dramatic 130-fold increase in inhibitory potency [1].

Renin Inhibition Peptidomimetics Structure-Activity Relationship

Enhanced Pharmacokinetic Exposure in DPP-4 Inhibitors Relative to Phenylalanine Derivatives

A study comparing 4-aminophenylalanine and 4-aminocyclohexylalanine derivatives as DPP-4 inhibitors found that while the phenylalanine series produced potent and selective compounds (IC₅₀ = 28 nM), they exhibited limited oral bioavailability [1]. In contrast, the corresponding cyclohexylalanine derivatives demonstrated improved pharmacokinetic (PK) exposure and superior efficacy in a murine oral glucose tolerance test (OGTT) [1].

DPP-4 Inhibition Diabetes Research Pharmacokinetics

Superior Enantioselectivity in Chiral Stationary Phases (CSPs) Compared to Phenylalanine-Based CSPs

In a direct comparative study of silica-bonded chiral stationary phases (CSPs) for liquid chromatography, CSPs derived from (S)-cyclohexylalanine consistently provided the best enantioselectivities across all tested conditions when compared to those derived from (S)-phenylalanine [1]. This was true for resolving racemic compounds with π-acceptor, π-donor, or mixed character, indicating a non-electronic basis for the improved recognition.

Chiral Chromatography Analytical Chemistry Enantioseparation

Unique Conformational Restriction in Peptide Design to Enhance Proteolytic Stability

The incorporation of cyclohexylalanine into peptide backbones is a recognized strategy to increase rigidity and improve bioactivity. For instance, in opioid peptide chemistry, replacing a flexible D-lysine residue with a conformationally restricted cis- or trans-4-aminocyclohexyl-D-alanine (d-ACAla) was used to generate analogs with improved bioactivities [1]. The cyclohexyl ring restricts bond rotation, which can enhance metabolic stability and target binding [2].

Peptide Stability Drug Design Protease Resistance

High-Value Application Scenarios for N-Cyclohexyl-DL-alanine in Research and Development


Design and Synthesis of Next-Generation Renin Inhibitors

Given the 130-fold potency boost observed when replacing L-leucine with L-cyclohexylalanine in renin inhibitor scaffolds [1], N-cyclohexyl-DL-alanine is a critical building block for medicinal chemistry teams working on novel antihypertensive agents. Researchers can leverage this specific SAR insight to accelerate lead optimization and explore the P1 pocket of aspartyl proteases.

Development of Orally Bioavailable DPP-4 Inhibitors for Diabetes

Based on evidence that cyclohexylalanine derivatives offer improved pharmacokinetic exposure and in vivo efficacy compared to phenylalanine-based analogs in DPP-4 inhibition [2], this compound is a strategic starting material for programs aiming to overcome the bioavailability limitations of early-stage inhibitors. Its use can enhance the drug-likeness of candidate molecules targeting metabolic disorders.

Fabrication of High-Performance Chiral Stationary Phases for Liquid Chromatography

For analytical laboratories and column manufacturers seeking to improve the resolution of difficult racemic mixtures, cyclohexylalanine-based selectors have been proven to deliver superior enantioselectivity across a broader range of analytes than traditional phenylalanine-based CSPs [3]. Procuring this compound enables the development of next-generation, high-efficiency columns for pharmaceutical analysis and preparative separations.

Synthesis of Protease Inhibitors Against Viral Targets (e.g., HIV, ZIKV)

The hydrophobic and conformational properties of D-cyclohexylalanine have been successfully exploited in the design of macrocyclic inhibitors targeting the Zika virus NS2B-NS3 protease, where it serves as a key linker component to enhance potency [4]. Its utility also extends to HIV-1 protease inhibitors, where derivatives containing cyclohexylalanine achieve sub-nanomolar Ki values [5]. This makes it a valuable intermediate for antiviral drug discovery.

Technical Documentation Hub

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37 linked technical documents
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